4-Acetylaminobiphenyl

説明

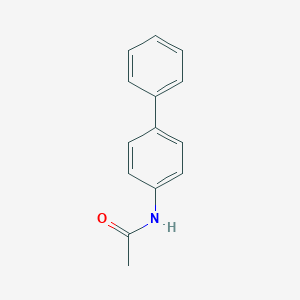

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDILRDQOVJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8039243 | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ALC, ACETONE, METHANOL; INSOL IN WATER | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DILUTED METHANOL | |

CAS No. |

4075-79-0 | |

| Record name | N-Acetyl-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Phenylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Phenylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[1,1'-biphenyl]-4-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetylaminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-phenylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9BHQ2TJ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 °C | |

| Record name | 4-ACETYLAMINOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Metabolic Activation and Biotransformation of 4 Acetylaminobiphenyl

N-Oxidation Pathways

The primary and most crucial step in the metabolic activation of 4-AABP and its parent compound, 4-aminobiphenyl (B23562) (4-ABP), is N-oxidation. This reaction introduces a hydroxyl group onto the nitrogen atom of the acetylamino group, a transformation that is a prerequisite for the generation of ultimate carcinogenic species.

The N-oxidation of aromatic amines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. wikipedia.org Specifically, CYP1A2 has been identified as the primary enzyme responsible for the N-hydroxylation of 4-ABP, the precursor to 4-AABP, in both human and rat liver microsomes. aacrjournals.orgoup.comoup.com This initial N-oxidation step is considered central to the activation pathway. oup.comescholarship.org While CYP1A2 is a major contributor, some studies in knockout mice suggest that it may not be the sole enzyme capable of this reaction, indicating that other P450 isoforms could also be involved in the N-oxidation of 4-ABP in certain species or conditions. oup.comnih.govnih.gov In perfused guinea pig liver, 4-AABP was shown to be metabolized through N-hydroxylation, demonstrating this pathway's relevance for the acetylated compound itself. nih.gov

Table 1: Key Enzymes in 4-Acetylaminobiphenyl Metabolism

| Enzyme Family | Specific Enzyme | Metabolic Pathway | Role |

| Cytochrome P450 | CYP1A2 | N-Oxidation | Catalyzes the initial N-hydroxylation of the parent arylamine. aacrjournals.orgoup.comoup.com |

| Peroxidases | Prostaglandin (B15479496) H Synthase | Peroxidation | Alternative pathway for metabolic activation. aacrjournals.orgnih.gov |

| Transferases | N-Methyltransferases | N-Methylation | Minor pathway for the generation of hydroxyarylamine. aacrjournals.orgescholarship.org |

| Transferases | Sulfotransferases (SULTs) | Sulfation | Conjugates N-hydroxy metabolites, forming reactive sulfate (B86663) esters. nih.govoup.comoup.com |

| Transferases | UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Conjugates N-hydroxy metabolites, forming glucuronide esters. oup.complos.orgoup.com |

Although CYP-mediated N-oxidation is the principal activation pathway, other enzymatic systems can contribute to a lesser extent. aacrjournals.orgescholarship.org These alternative routes include N-methylation and peroxidation. aacrjournals.org Peroxidation, which can be mediated by enzymes such as prostaglandin H synthase, represents another mechanism for the metabolic activation of arylamines. aacrjournals.orgnih.gov Free-radical-mediated reactions involving endogenous peroxidases can also lead to the formation of reactive intermediates from N-hydroxy metabolites. ebi.ac.uk N-methylation has also been proposed as a potential, albeit minor, activation mechanism for carcinogenic primary arylamines. aacrjournals.orgtandfonline.com

The direct product of the N-oxidation of 4-AABP is N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). plos.org This N-hydroxylated derivative is considered a key proximate metabolite. plos.orgebi.ac.uk While more reactive than the parent compound, N-OH-AABP is not the ultimate reactive species. Instead, it serves as a crucial intermediate that must undergo further metabolic transformation, typically through conjugation reactions, to become a highly electrophilic species capable of binding to DNA. plos.org The formation of N-OH-AABP has been confirmed in metabolic studies; for instance, it was detected as a metabolite when 4-AABP was infused into a perfused guinea pig liver. nih.gov

Conjugation Reactions of N-Hydroxy Metabolites

Following its formation, the proximate metabolite N-OH-AABP is a substrate for phase II conjugation enzymes. These reactions involve the attachment of an endogenous molecule, such as a glucuronic acid or sulfate group, to the N-hydroxy moiety. aacrjournals.orgplos.org While often serving as detoxification pathways, these conjugation reactions can, in the case of N-hydroxy arylamides, lead to the formation of highly unstable and reactive esters that are considered ultimate carcinogens.

Glucuronidation is a significant conjugation pathway for N-hydroxy metabolites. aacrjournals.orgoup.compsu.edu This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of an N-O-glucuronide conjugate. For the structurally related compound N-hydroxy-4'-fluoro-4-acetylaminobiphenyl, the N-O-glucuronide was identified as the main metabolite excreted in the bile of rats. nih.govoup.comoup.com Interestingly, when sulfation is inhibited, the excretion of the N-O-glucuronide conjugate increases significantly, highlighting the interplay between these two pathways. nih.govoup.comoup.com The glucuronide conjugate of N-hydroxy-AABP has been shown to react with nucleic acids, although its reactivity may be lower than that of other related N-hydroxy-arylacetamide glucuronides. aacrjournals.org While sometimes considered a detoxification step, the glucuronide conjugates can be transported to the urinary bladder, where acidic urine can hydrolyze the conjugate, releasing the reactive N-hydroxy metabolite locally. oup.comnih.gov

Table 2: Comparative Reactivity of N-Hydroxy-Arylacetamide Glucuronides with Nucleic Acids

| Glucuronide Conjugate | Relative Order of Reactivity |

| Glucuronide of N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF) | 1 (Most Reactive) |

| Glucuronide of N-hydroxy-4-acetylaminostilbene (N-hydroxy-AAS) | 2 |

| Glucuronide of N-hydroxy-4-acetylaminobiphenyl (N-hydroxy-AABP) | 3 |

| Glucuronide of N-hydroxy-2-acetylaminophenanthrene (N-hydroxy-AAP) | 4 (Marginal/Negligible Reactivity) |

| Source: Based on data from a study on the covalent binding of aryl groups to nucleic acids. aacrjournals.org |

Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is another critical conjugation reaction for N-OH-AABP. aacrjournals.orgoup.compsu.edu This pathway leads to the formation of a highly unstable N-sulfate ester. nih.govoup.com Unlike glucuronidation, which can be a detoxification route, the sulfation of N-hydroxy arylamides is predominantly an activation pathway. doi.org The resulting sulfate conjugate is extremely labile and spontaneously decomposes to form a highly electrophilic nitrenium ion, which is capable of binding covalently to macromolecules like DNA and RNA. oup.com Studies in rat liver have shown that inhibition of sulfotransferases with agents like pentachlorophenol (B1679276) markedly decreases the covalent binding of N-OH-AABP metabolites to liver macromolecules, demonstrating the importance of this pathway in forming DNA-reactive species. oup.com The capacity for sulfation is present early in life, as sulfotransferase activity capable of conjugating N-OH-AABP has been detected in human fetal and neonatal liver and adrenal tissues. nih.gov

Acetylation

Acetylation is a key reaction in the metabolism of 4-aminobiphenyl (ABP), leading to the formation of this compound (AABP). This process is catalyzed by N-acetyltransferase (NAT) enzymes. wikipedia.org Specifically, both NAT1 and NAT2 are capable of N-acetylating aromatic amines like ABP. nih.govnih.gov The N-acetylation of ABP is considered a detoxification pathway because the resulting AABP is less susceptible to oxidation. wikipedia.org Studies in human hepatocytes have demonstrated that the N-acetylation of 4-aminobiphenyl is dependent on the NAT2 genotype, with different rates observed between rapid, intermediate, and slow acetylators. nih.gov

O-Acetylation and O-Sulfation of N-Hydroxy-4-Acetylaminobiphenyl

Following N-hydroxylation of this compound to N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), this metabolite can undergo further activation through O-acetylation or O-sulfation. aacrjournals.orgnih.gov Both NAT1 and NAT2 enzymes can catalyze the O-acetylation of N-hydroxylated amines. aacrjournals.org O-acetylation of N-hydroxy-4-aminobiphenyl (N-OH-ABP) is also a critical activation step. aacrjournals.org Sulfotransferases are responsible for the O-sulfation of N-OH-AABP, which is considered a pathway for its metabolic activation. oup.comoup.com

Role of N-Acetyltransferases (NAT1, NAT2) in O-Acetylation

N-acetyltransferases, specifically NAT1 and NAT2, play a crucial role in the O-acetylation of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). nih.govaacrjournals.org Both enzymes catalyze the acetyl coenzyme A-dependent O-acetylation of N-hydroxy-arylamines, leading to the formation of DNA adducts. nih.gov While both enzymes are involved, NAT1 has been identified as the primary contributor to the O-acetylation of N-hydroxylated amines in the human bladder. aacrjournals.org Studies have shown that NAT1 catalyzes the O-acetylation of N-OH-AABP at low rates. nih.gov There are differences in the affinity of NAT1 and NAT2 for acetyl coenzyme A (AcCoA) and N-hydroxy-arylamine carcinogens, which can influence the rates of metabolism. frontiersin.org

Formation of Electrophilic Aryl Nitrenium Ions and N-Acetoxy-4-Acetylaminobiphenyl

The metabolic activation of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) can lead to the formation of highly reactive electrophilic intermediates. ontosight.ai One such pathway involves the formation of N-acetoxy-4-acetylaminobiphenyl, which can then generate an aryl nitrenium ion. ebi.ac.ukrsc.org The solvolysis of N-acetoxy-4-acetylaminobiphenyl can proceed through acyl-oxygen scission. rsc.orgrsc.org The formation of these electrophilic N-acetoxyarylamines can occur in various tissues, including the mammary gland, through transacetylation from N-OH-AABP. nih.gov These reactive species are capable of binding to DNA, forming adducts that are implicated in carcinogenesis. ontosight.aiaacrjournals.org

Intestinal Microflora Involvement in Metabolism and Detoxification

The intestinal microflora plays a significant role in the metabolism and detoxification of this compound and its metabolites. aacrjournals.org The gut microbiota can influence the levels of critical metabolites through various enzymatic activities. aacrjournals.orgpsu.edu

Reduction of N-OH-AABP to this compound

A key reaction carried out by the intestinal microflora is the reduction of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) back to this compound (AABP). aacrjournals.orgresearchgate.net This is considered a detoxification step as it reverses the metabolic activation of the parent carcinogen. aacrjournals.orgresearchgate.net This reductive capacity has been demonstrated in various anaerobic bacteria indigenous to the gut, including species of Clostridium and Bacteroides. aacrjournals.orgresearchgate.net The cecal flora, in particular, exhibits high activity in reducing N-OH-AABP. aacrjournals.org

Hydrolysis of Glucuronide Conjugates

Table of Research Findings on Bacterial Metabolism of N-OH-AABP

| Bacterial Species | Capacity to Reduce N-OH-AABP to AABP | Reference |

| Clostridium sp. | Demonstrable | aacrjournals.orgresearchgate.net |

| Clostridium perfringens | Demonstrable | aacrjournals.orgresearchgate.net |

| Peptostreptococcus productus I | Demonstrable | aacrjournals.org |

| Bacteroides fragilis ss. thetaiotaomicron | Demonstrable | aacrjournals.orgresearchgate.net |

| Bacteroides fragilis ss. vulgatus | Demonstrable | aacrjournals.orgresearchgate.net |

| Lactobacillus plantarum | Little to no capacity | aacrjournals.org |

| Escherichia coli | Little to no capacity | aacrjournals.org |

Comparative Metabolism Across Species

The metabolic pathways for this compound and its parent amine, 4-aminobiphenyl (ABP), vary significantly between species, which is a key factor in the observed differences in organ-specific cancer induction. The balance between different activation and detoxification pathways in target tissues, such as the liver and urinary bladder, is crucial. Key enzymatic processes involved include N-hydroxylation, N-acetylation, O-acetylation, deacetylation, and sulfation. ontosight.ai

In rat models, this compound is known to be a potent carcinogen, primarily inducing tumors in the mammary gland. The initial and critical step in its metabolic activation is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). columbia.edu This N-hydroxy metabolite is considered a proximate carcinogen.

Further activation of N-OH-AABP in the rat liver can occur through sulfation. Studies on the related compound N-hydroxy-4′-fluoro-4-acetylaminobiphenyl have shown that sulfotransferases create a reactive sulfate ester. This pathway, along with a pathway involving deacetylation followed by sulfation, leads to the formation of both N-acetylated and deacetylated DNA adducts. oup.com

A defining characteristic of rat metabolism is the activity of microsomal deacetylases. Rat liver and bladder microsomes exhibit a significantly higher ratio of O-deacetylase to N-deacetylase activity compared to species more susceptible to bladder cancer, like the dog. sci-hub.ru O-deacetylation converts the activated intermediate N-acetoxy-4-acetylaminobiphenyl back to the less reactive N-OH-AABP. sci-hub.ru In contrast, N-deacetylation produces the highly reactive N-acetoxy-4-aminobiphenyl. The high O/N-deacetylase ratio in rats is considered a protective mechanism that contributes to their relative resistance to AABP-induced bladder cancer. sci-hub.ru

Table 1: Microsomal Deacetylase Activity Ratios in Rat Tissues

This table summarizes the comparative rates of O- and N-deacetylation in rat liver and bladder microsomes, highlighting the prevalence of the O-deacetylation pathway.

| Tissue | O-Deacetylation Activity (nmol/mg protein/min) | N-Deacetylation Activity (nmol/mg protein/min) | Ratio of O/N-Deacetylase Activity |

|---|---|---|---|

| Liver | - | - | 7.2 |

| Bladder | 14.8 | 1.7 | 8.7 |

Unlike rats, dogs are highly susceptible to urinary bladder cancer induced by aromatic amines like 4-aminobiphenyl. sci-hub.rudguv.de The metabolic profile in dogs favors pathways that lead to the formation of reactive intermediates within the bladder. Following hepatic N-hydroxylation, the resulting metabolites are transported to the bladder.

The key difference between dogs and rats lies in the balance of microsomal deacetylase activities. sci-hub.ru In dog liver and bladder tissues, the ratio of O-deacetylation to N-deacetylation is significantly lower than in rats. sci-hub.ru This lower ratio means that the N-deacetylation pathway is more prominent, leading to a greater production of the ultimate carcinogenic metabolite, N-acetoxy-4-aminobiphenyl. sci-hub.ru This electrophilic species readily reacts with DNA in the urothelial cells, initiating the carcinogenic process. Studies have detected N-hydroxy-4-aminobiphenyl as a metabolite in dogs administered related compounds. dguv.de

Table 2: Comparative Microsomal Deacetylase Ratios in Rat vs. Dog Tissues

This interactive table compares the O/N-deacetylase activity ratios in the liver and bladder of dogs and rats, illustrating a key metabolic difference linked to cancer susceptibility.

| Species | Tissue | Ratio of O/N-Deacetylase Activity |

|---|---|---|

| Dog | Liver | 2.9 |

| Dog | Bladder | 2.8 |

| Rat | Liver | 7.2 |

| Rat | Bladder | 8.7 |

Studies using cultured normal human uroepithelial cells (HUCs) demonstrate that the target tissue for bladder cancer has the intrinsic metabolic capacity to activate carcinogenic aromatic amines. oup.comaacrjournals.org This finding supports the hypothesis that activation can occur directly within the bladder, not just in the liver.

HUCs contain cytosolic acetyltransferases that play a critical role in the metabolism of 4-aminobiphenyl and its derivatives. oup.comnih.gov These enzymes, particularly N-acetyltransferase 1 (NAT1), can catalyze both N-acetylation (converting 4-aminobiphenyl to this compound) and O-acetylation. nih.govaacrjournals.org The O-acetylation of N-hydroxy-4-aminobiphenyl (N-OH-ABP) is a crucial activation step, producing a highly reactive acetoxy ester that binds to DNA. oup.comnih.gov

Furthermore, HUCs possess microsomal deacetylases that metabolize acetylated N-hydroxy intermediates. aacrjournals.org Microsomes from HUCs can catalyze both the O-deacetylation and N-deacetylation of N-acetoxy-4-acetylaminobiphenyl. aacrjournals.org Research has quantified these activities, demonstrating the cells' ability to modulate the reactivity of these compounds. Both O-acetylation and deacetylation pathways can ultimately lead to the formation of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-ABP), which has been identified as the major DNA adduct in human bladder tissue. oup.comaacrjournals.org

Table 3: Metabolic Activities in Human Uroepithelial Cells (HUCs)

This table presents key metabolic reactions and enzyme activities identified in cultured human uroepithelial cells when exposed to metabolites of this compound.

| Substrate | Enzyme/Cellular Fraction | Primary Metabolite(s)/Product | Measured Activity |

|---|---|---|---|

| N-hydroxy-4-aminobiphenyl (N-OH-ABP) | HUC Cytosol + Acetyl-CoA | Covalent binding to RNA | 757 pmol/mg RNA/mg protein |

| N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP) | HUC Microsomes | O-deacetylation to N-OH-AABP | 55.9 nmol/mg/min |

| N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP) | HUC Microsomes | N-deacetylation | 38.2 nmol/mg/min |

| N-OH-AABP or N-OAc-AABP | HUCs | DNA adduct (dG-ABP) | Major adduct identified |

Genotoxicity and Dna Adduct Formation by 4 Acetylaminobiphenyl Metabolites

Mechanisms of DNA Interaction and Lesion Induction

Metabolites of 4-Acetylaminobiphenyl are capable of inducing genotoxicity through two primary pathways: the formation of covalent adducts with DNA bases and the generation of reactive oxygen species that cause oxidative damage to DNA.

The carcinogenic effects of 4-aminobiphenyl (B23562) (4-ABP), a key metabolite of this compound, are manifested following its metabolic conversion into a reactive electrophile. nih.govnih.gov This process, involving N-hydroxylation, generates reactive species that can form covalent bonds with DNA. oup.com The primary reactive metabolite, N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), can lead to the formation of aryl nitrenium ions, which are highly reactive electrophiles that subsequently bind to DNA, inducing lesions. nih.govnih.gov These DNA adducts are considered to be the initiating events in chemical carcinogenesis. nih.gov

The principal and most abundant DNA adduct formed from the metabolic activation of this compound is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). oup.comnih.gov This specific adduct accounts for approximately 80% of the total DNA lesions formed. nih.gov Its formation has been confirmed through various analytical methods, including high-performance liquid chromatography (HPLC), in human DNA modified by N-OH-AABP. nih.govnih.gov The dG-C8-ABP adduct is a bulky lesion that distorts the DNA helix and is considered a critical biomarker for assessing cancer risk associated with aromatic amine exposure. acs.org Studies in human hepatocytes have shown that dG-C8 adducts are the main type of DNA adducts formed from 4-ABP. nih.gov

Table 1: Major DNA Adduct of this compound

| Adduct Name | Abbreviation | Site of Attachment on DNA | Significance |

|---|

In addition to the major dG-C8-ABP adduct, several minor adducts are also formed. One such adduct is 3-(deoxyguanosin-N2-yl)-4-acetylaminobiphenyl (dG-N2-AABP), which involves binding at the N2 position of deoxyguanosine. scilit.com Another minor adduct identified is N-(deoxyadenosin-8-yl)-4-aminobiphenyl (dA-C8-ABP), formed by binding to the C8 position of deoxyadenosine. nih.gov The formation of these minor adducts demonstrates that the reactive metabolites of this compound can interact with different nucleophilic sites on the DNA molecule, although with lower frequency than the C8 position of guanine (B1146940).

Table 2: Examples of Minor DNA Adducts

| Adduct Name | Abbreviation | Site of Attachment on DNA |

|---|---|---|

| 3-(deoxyguanosin-N2-yl)-4-acetylaminobiphenyl | dG-N2-AABP | N2 position of deoxyguanosine. scilit.com |

DNA adducts derived from this compound can exist in both N-acetylated and deacetylated forms. The acetylated adducts, such as N-(deoxyguanosin-8-yl)-4-acetylaminobiphenyl (dG-C8-AABP) and 3-(deoxyguanosin-N2-yl)-4-acetylaminobiphenyl (dG-N2-AABP), retain the acetyl group from the parent compound. scilit.com However, studies have shown that in target cells for 4-aminobiphenyl carcinogenesis, such as human uroepithelial cells, the predominantly formed adduct is the deacetylated N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). scilit.com This indicates that deacetylation is a significant metabolic step. Research comparing the effects of these adducts found that deacetylated adducts were more frequently bypassed during DNA replication in E. coli, whereas N-acetylated adducts tended to block DNA synthesis. oup.com

Beyond the direct formation of covalent adducts, metabolites of this compound can also induce genotoxicity indirectly through the induction of oxidative stress. nih.gov This process involves the generation of reactive oxygen species (ROS), which can damage DNA through various mechanisms, leading to base modifications and strand breaks. nih.govmdpi.com

The metabolic activation of this compound can lead to redox cycling, a process that generates reactive oxygen species. nih.gov These ROS, such as superoxide (B77818) anions and hydroxyl radicals, can attack DNA bases and the sugar-phosphate backbone. nih.govmdpi.com This oxidative damage can result in the formation of lesions like 8-oxo-guanine, which is a common biomarker for oxidative DNA damage. nih.gov The generation of ROS represents a secondary pathway of genotoxicity for this compound, complementing the damage caused by direct covalent adduct formation. nih.gov DNA damage itself can, in turn, trigger a further increase in intracellular ROS levels, potentially creating a feedback loop that amplifies the damage. nih.gov

Oxidative DNA Damage

DNA Strand Breaks and Base Modifications (e.g., 8-oxo-guanine)

Metabolites of this compound (4-AABP) are known to exert genotoxic effects not only through the formation of bulky DNA adducts but also by inducing oxidative DNA damage. This secondary mechanism of toxicity can lead to the generation of DNA strand breaks and modifications to DNA bases, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxo-guanine).

The genotoxicity of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), a reactive metabolite of 4-AABP, has been demonstrated through various assays. The comet assay, a sensitive technique for detecting DNA strand breaks in individual cells, has been used to ascertain the genotoxic potential of N-OH-AABP. In this assay, the extent of DNA migration from the nucleus under electrophoretic conditions is proportional to the number of DNA strand breaks. Increased tail length and intensity in the comet assay following exposure to N-OH-AABP provide direct evidence of its ability to induce strand scission.

In addition to direct strand breaks, the metabolic activation of 4-AABP can lead to the production of reactive oxygen species (ROS). These ROS can, in turn, interact with DNA, causing oxidative damage. One of the most common and mutagenic forms of oxidative DNA damage is the formation of 8-oxo-guanine. This lesion is significant because it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions. The presence of 8-oxo-guanine is a key biomarker of oxidative stress and DNA damage.

DNA Adduct Detection and Quantification Methodologies

A variety of sensitive and specific analytical techniques have been developed and are utilized for the detection and quantification of DNA adducts formed by this compound and its metabolites. These methods are crucial for understanding the mechanisms of carcinogenesis, for biomonitoring of exposed populations, and for assessing the risk associated with this compound.

32P-Postlabeling Analysis

The 32P-postlabeling assay is an exceptionally sensitive method for the detection of a wide array of DNA adducts, including those derived from 4-AABP. nih.gov This technique is capable of detecting as few as one adduct in 109–1010 normal nucleotides, making it ideal for studies involving low levels of exposure. nih.gov The methodology involves several key steps:

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The bulky, hydrophobic adducts are often enriched from the normal nucleotides, typically by enzymatic treatment or chromatographic methods.

Radiolabeling: The 3'-phosphate group of the adducted nucleotides is removed, and a new, radiolabeled phosphate (B84403) group is transferred from [γ-32P]ATP by T4 polynucleotide kinase.

Chromatographic Separation: The 32P-labeled adducts are then separated from the excess radiolabeled ATP and normal nucleotides using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring the amount of radioactivity.

32P-postlabeling has been successfully applied to identify and quantify specific DNA adducts of 4-AABP metabolites. For instance, studies have used this method to characterize adducts generated from the peroxidase-mediated activation of N-hydroxy-4-acetylaminobiphenyl, identifying adducts such as 3-(deoxyguanosine-N2-yl)-4-acetylaminobiphenyl (dG-N2-AABP) and N-(deoxyguanosine-8-yl)-4-acetylaminobiphenyl (dG-C8-AABP). nih.gov

Table 1: Key Features of 32P-Postlabeling Analysis for 4-AABP DNA Adducts

| Feature | Description |

| Sensitivity | Extremely high, capable of detecting 1 adduct in 109–1010 nucleotides. nih.gov |

| Sample Requirement | Requires only microgram quantities of DNA. |

| Universality | Applicable to a wide variety of aromatic and bulky DNA adducts. |

| Identified Adducts | dG-N2-AABP, dG-C8-AABP. nih.gov |

| Principle | Enzymatic digestion, adduct enrichment, 32P-labeling, and chromatographic separation. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of 4-AABP-DNA adducts. This method is often coupled with various sensitive detection systems to enhance its specificity and sensitivity.

The general workflow for HPLC-based analysis of 4-AABP adducts involves the enzymatic hydrolysis of DNA to deoxynucleosides. The resulting mixture is then injected into an HPLC system, where the adducted deoxynucleosides are separated from the normal deoxynucleosides on a chromatographic column.

Different detectors can be used in conjunction with HPLC:

UV-Visible Spectroscopy: Can be used for detection, but often lacks the sensitivity for low-level adduct analysis.

Fluorescence Detection: Offers higher sensitivity for fluorescent adducts or derivatives.

Electrochemical Detection (ECD): Provides high sensitivity for electrochemically active adducts. epa.gov

HPLC methods have been instrumental in the analysis of the major adduct formed by 4-aminobiphenyl, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). Following enzymatic hydrolysis of DNA modified by 4-AABP metabolites, this adduct can be effectively separated and quantified. nih.gov

Table 2: Application of HPLC in 4-AABP DNA Adduct Analysis

| Application | Description |

| Separation | Separates adducted deoxynucleosides from normal deoxynucleosides. |

| Coupled Detectors | UV-Visible, Fluorescence, Electrochemical Detection (ECD), Mass Spectrometry (MS). epa.gov |

| Key Adduct Analyzed | N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). nih.gov |

| Sample Preparation | Typically involves enzymatic hydrolysis of DNA to deoxynucleosides. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of DNA adducts, offering a powerful combination of separation, sensitive detection, and structural confirmation. nih.gov This methodology is highly effective for both the targeted quantification of known 4-AABP adducts and for untargeted "adductomics" approaches aimed at discovering novel DNA modifications. escholarship.orgchromatographyonline.com

In a typical LC-MS analysis, the DNA is first enzymatically hydrolyzed to deoxynucleosides. This mixture is then separated by HPLC, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for these analyses. The mass spectrometer can be operated in various modes to detect and quantify the adducts of interest. For example, selected ion monitoring (SIM) can be used to specifically detect the protonated molecule of a known adduct, providing high sensitivity and specificity. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that provide definitive structural confirmation.

LC-MS methods have been developed for the quantitative analysis of dG-C8-4-ABP, the principal adduct of 4-aminobiphenyl. nih.gov These methods often employ stable isotope-labeled internal standards to ensure high accuracy and precision. nih.gov

Table 3: Advantages of LC-MS for 4-AABP DNA Adduct Analysis

| Advantage | Description |

| High Specificity | Provides molecular weight information and fragmentation patterns for structural confirmation. nih.gov |

| High Sensitivity | Capable of detecting adducts at very low levels. |

| Quantitative Accuracy | Use of stable isotope-labeled internal standards allows for precise quantification. nih.gov |

| Versatility | Can be used for both targeted analysis of known adducts and untargeted screening for new adducts. escholarship.orgchromatographyonline.com |

Immunoassay Techniques

Immunoassay techniques, such as enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry, provide a valuable approach for the detection and quantification of 4-AABP-DNA adducts. These methods are based on the highly specific recognition of the adducts by monoclonal or polyclonal antibodies.

For the development of these immunoassays, antibodies are raised against DNA that has been modified with 4-AABP or its reactive metabolites. These antibodies can then be used in a competitive ELISA format to quantify the amount of adducts in an unknown DNA sample. In this setup, the sample DNA competes with a known amount of labeled adduct for binding to a limited number of antibody sites. The amount of adduct in the sample is inversely proportional to the signal produced.

Immunohistochemistry allows for the visualization of adduct distribution within tissues and cells. This can provide important information about the target sites of 4-AABP-induced DNA damage. Studies have successfully developed monoclonal antibodies that are highly specific for 4-aminobiphenyl-DNA adducts and have used them to quantify adduct levels in cultured cells and in tissues from treated animals. nih.gov The sensitivity of these immunohistochemical methods has been shown to be in the range of approximately 1 adduct per 107–108 nucleotides. nih.gov

Table 4: Characteristics of Immunoassay Techniques for 4-AABP Adducts

| Technique | Description |

| Principle | Specific recognition of DNA adducts by antibodies. |

| Formats | Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry. nih.gov |

| Specificity | Highly specific for 4-aminobiphenyl-DNA adducts. nih.gov |

| Sensitivity | Immunohistochemistry can detect approximately 1 adduct per 107–108 nucleotides. nih.gov |

| Application | Quantification in DNA samples (ELISA) and visualization in tissues (Immunohistochemistry). nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that has been applied to the quantification of 4-AABP-DNA adducts. This method typically involves the release of the parent amine, 4-aminobiphenyl, from the adducted DNA through chemical hydrolysis.

A common approach involves the alkaline hydrolysis of the DNA sample, which cleaves the bond between the aminobiphenyl moiety and the deoxyguanosine. The liberated 4-aminobiphenyl is then extracted from the aqueous solution and chemically derivatized to increase its volatility and improve its chromatographic properties. A frequently used derivatizing agent is pentafluoropropionic anhydride.

The derivatized 4-aminobiphenyl is then analyzed by GC-MS, often using negative ion chemical ionization (NICI) for enhanced sensitivity. Quantification is typically achieved using an isotope-labeled internal standard, such as deuterated 4-aminobiphenyl (d9-4-ABP), which is added to the sample prior to hydrolysis. This method has been successfully used to quantify 4-aminobiphenyl-DNA adducts in human tissues, including the urinary bladder and lung, with excellent sensitivity. nih.gov The results obtained by GC-MS have shown good correlation with those from the 32P-postlabeling assay. nih.gov

Table 5: Summary of GC-MS for 4-AABP DNA Adduct Analysis

| Step | Description |

| Sample Preparation | Alkaline hydrolysis of DNA to release 4-aminobiphenyl. nih.gov |

| Derivatization | Chemical derivatization (e.g., with pentafluoropropionic anhydride) to increase volatility. nih.gov |

| Analysis | Gas Chromatography coupled with Mass Spectrometry (often with NICI). nih.gov |

| Quantification | Use of a stable isotope-labeled internal standard (e.g., d9-4-ABP). nih.gov |

| Validation | Correlates well with other methods like 32P-postlabeling. nih.gov |

Structural Perturbations in DNA Induced by N-OH-AABP

The binding of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), a reactive metabolite of 4-aminobiphenyl (ABP), to DNA induces significant structural changes in the macromolecule. These perturbations can be analyzed using various biophysical techniques, which provide insights into the nature and extent of the DNA damage.

Spectroscopic Techniques (UV, Fluorescence, Circular Dichroism)

Spectroscopic methods are invaluable for detecting conformational changes in DNA upon modification by carcinogens. Studies on N-OH-AABP-modified DNA have revealed distinct alterations in its spectral properties.

UV Spectroscopy : While not detailed in the provided search results, UV spectroscopy is a fundamental technique for studying nucleic acids. The absorption of UV light by DNA is sensitive to the stacking interactions between the bases. The formation of bulky adducts, such as those from N-OH-AABP, can disrupt these interactions, leading to changes in the UV absorption spectrum, typically a hyperchromic effect (increased absorbance).

Fluorescence Spectroscopy : When DNA is modified by N-OH-AABP, a notable decrease in fluorescence intensity is observed. In one study, a 43.17% decrease in fluorescence was reported in N-OH-AABP-modified human DNA compared to its native form. This quenching of fluorescence suggests significant perturbations in the DNA double helical structure. The use of ethidium (B1194527) bromide (EtBr), a fluorescent intercalating agent, further confirms this structural damage. The reduced intercalation of EtBr into the modified DNA, as evidenced by decreased fluorescence, points to the destruction of the DNA's structural integrity and the creation of strand breaks.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is highly sensitive to the helical structure of DNA. The modification of human DNA with N-OH-AABP leads to significant changes in the CD spectrum. A notable observation is a 5 nm red shift in the CD signal (from 275 to 280 nm) and an increase in ellipticity from 5.57 to 9.27 mdeg. This alteration corresponds to an estimated 39.9% loss in the DNA's helical structure upon modification, indicating substantial structural changes in the molecule.

Table 1: Spectroscopic Changes in Human DNA Modified by N-OH-AABP

| Spectroscopic Technique | Observation | Interpretation |

| Fluorescence | 43.17% decrease in fluorescence intensity. | Perturbation of the DNA double helical structure and generation of strand breaks. |

| Circular Dichroism | 5 nm red shift (275 to 280 nm); ellipticity increase from 5.57 to 9.27 mdeg. | 39.9% loss of DNA helical structure, indicating significant conformational changes. |

Agarose Gel Electrophoresis

Agarose gel electrophoresis separates DNA fragments based on their size and conformation. This technique has been used to demonstrate the structural damage induced by N-OH-AABP. When human DNA is treated with increasing concentrations of N-OH-AABP, an increase in the electrophoretic mobility of the DNA is observed. The maximum mobility was seen with a 1.515 mM concentration of N-OH-AABP. This increased mobility suggests the generation of single-strand breaks, resulting in smaller DNA fragments that move faster through the gel matrix compared to the larger, intact native DNA.

Table 2: Effect of N-OH-AABP Concentration on DNA Mobility in Agarose Gel Electrophoresis

| N-OH-AABP Concentration | Observation on DNA Migration | Implied Structural Change |

| Increasing Concentrations | Increased electrophoretic mobility. | Generation of single-strand breaks leading to smaller DNA fragments. |

| 1.515 mM | Maximum mobility observed. | Significant DNA fragmentation. |

| >1.515 mM | Complete loss of DNA structure. | Extensive DNA degradation. |

DNA Repair Mechanisms and Adduct Persistence

Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of genotoxic agents like AABP metabolites. However, the efficiency of these repair processes can vary, leading to the persistence of some DNA adducts.

Unscheduled DNA Synthesis (UDS)

Unscheduled DNA synthesis (UDS) is a key process in nucleotide excision repair (NER), where a damaged segment of DNA is removed and replaced with new, correct nucleotides. The UDS assay measures this repair synthesis and is a reliable indicator of a substance's ability to induce DNA damage that is recognized and repaired by the NER pathway. Studies have shown that known liver genotoxins, including 4-aminobiphenyl, induce positive UDS responses in rat liver cells in vivo. This indicates that the DNA damage caused by these compounds is actively repaired through the NER pathway. The process involves the incorporation of radiolabeled thymidine (B127349) into the DNA of non-replicating cells, which can be quantified through autoradiography.

Repair-Resistant DNA Adducts

Despite the existence of repair mechanisms like NER, not all DNA adducts are removed with the same efficiency. Some adducts may be more resistant to repair, leading to their persistence in the DNA. The primary DNA adduct formed by AABP metabolites is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). The persistence of such adducts is a critical factor in the initiation of carcinogenesis, as they can lead to miscoding during DNA replication and result in permanent mutations. The ability of human uroepithelial cells to metabolically activate proximate metabolites of ABP, such as N-OH-AABP and N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP), to reactive electrophiles that bind to DNA highlights the potential for adduct formation directly in the target tissue. The presence of microsomal acetyltransferases in these cells suggests a localized activation process that could contribute to the formation and potential persistence of DNA adducts, playing a role in the susceptibility to aryl-amine induced cancers.

Mutagenesis Induced by 4 Acetylaminobiphenyl Metabolites

Mutational Spectra Analysis

Analysis of the mutations induced by metabolites of 4-AABP reveals a distinct pattern, or "mutational spectrum," characterized by specific types of base substitutions and a tendency to form adducts at particular DNA sequences.

The formation of DNA adducts by N-OH-AABP is not random; it occurs at preferential sites along the DNA sequence, which often correlate with mutational hotspots. Research has identified specific nucleotide positions where N-OH-AABP-induced DNA adducts are most likely to form. In one study, five preferential DNA adduction sites were identified, four of which were also major sites for mutations, particularly for the characteristic G to T transversions. These mutational hotspots were frequently observed at guanine (B1146940) bases located within a 5'-AG sequence context. This is distinct from the hotspots associated with other carcinogens, such as benzo[a]pyrene (B130552) diol epoxide (BPDE), which are often found at methylated CpG dinucleotides. In contrast, the mutational hotspots induced by N-OH-AABP did not show a bias towards these methylated CpG sites.

In vitro Mutagenicity Assays

A variety of in vitro assay systems have been employed to characterize the mutagenic potential of 4-AABP and its metabolites, utilizing both bacterial and mammalian cells to understand its mechanism of action.

The mutagenicity of 4-AABP has been demonstrated in bacterial reverse mutation assays, commonly known as the Ames test, using various strains of Salmonella typhimurium. These assays show a clear link between the metabolic activation of 4-AABP and its mutagenic effect. The mutagenicity is significantly influenced by the expression levels of N-acetyltransferases (NATs), enzymes crucial for the activation of aromatic amines.

For instance, S. typhimurium strain YG1029, which overexpresses the NAT enzyme, is highly sensitive to the mutagenic effects of 4-AABP. In contrast, strains with lower or deficient NAT activity, such as TA100 and TA100/1,8DNP6, show a markedly reduced mutagenic response. nih.gov This demonstrates that O-acetylation is a critical step in the metabolic activation of 4-AABP to a mutagenic species in this system. nih.gov

| Bacterial Strain | N-Acetyltransferase (NAT/OAT) Activity | Induced Revertants per Plate (at 10 µg/plate) |

|---|---|---|

| YG1029 | High (Overexpressing) | 855 ± 47 |

| TA100 | Normal (Single Copy) | 169 ± 39 |

| TA100/1,8DNP6 | Deficient | 149 ± 28 |

Data sourced from research on the role of acetylation in the biotransformation of 4-AABP. nih.gov

Studies in mammalian cell lines have provided further insight into the mutagenicity of 4-AABP metabolites. In embryonic fibroblasts derived from Big Blue transgenic mice, exposure to N-OH-AABP led to a dose-dependent increase in the mutation frequency of the cII transgene, reaching up to 12.8 times the background level. nih.govnih.gov

Human uroepithelial cells (HUC), a primary target for bladder carcinogenesis, have also been used to test the mutagenic potential of 4-AABP metabolites. A single 24-hour exposure of an immortalized HUC cell line (SV-HUC) to N-OH-AABP caused a significant, dose-dependent increase in mutation frequency at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus, resulting in a 2- to 30-fold increase in mutants compared to untreated controls. Human lymphoblastoid cell lines such as TK6 are also widely used in mutagenicity testing, although specific data for 4-AABP in this cell line are limited in the reviewed literature.

| Mutation Type | Percentage of Induced Mutations |

|---|---|

| Single Base Substitutions | 86% |

| G to T Transversions | 47% |

| Mutations at Guanine | 63% |

Summary of the mutational spectrum induced by N-hydroxy-4-acetylaminobiphenyl. nih.govnih.gov

Correlation with Human Bladder Cancer Mutational Signatures

While 4-aminobiphenyl (B23562) (4-ABP), the parent compound of 4-AABP, is a known human bladder carcinogen found in tobacco smoke, the link between the specific mutational signature of its metabolites and the patterns observed in human bladder tumors is complex. frontiersin.org

Experimental studies on the metabolite N-OH-AABP have established a clear mutational signature, dominated by G to T transversions at non-CpG sites. nih.govnih.gov However, this signature is notably different from the predominant mutational spectrum found in the p53 tumor suppressor gene in human bladder cancers. The p53 mutational spectrum in bladder cancer is often characterized by a high frequency of G to A transitions at CpG sites. nih.govnih.gov For example, key mutational hotspots in p53 for bladder cancer, such as codons 175, 248, and 273, are frequently mutated at methylated CpG sites, a feature not associated with N-OH-AABP-induced mutations in experimental systems. nih.govnih.gov

p53 Gene Mutations (e.g., codons 175, 248, 273, 280, 285)

The p53 tumor suppressor gene is a frequent target for mutations in human cancers, including those linked to chemical exposures. Specific "hotspot" codons within the p53 gene are particularly susceptible to mutation. In human bladder cancer, a disease associated with exposure to 4-aminobiphenyl (a related aromatic amine), mutations are commonly found at codons 175, 248, 273, 280, and 285. aacrjournals.org Proximate metabolites of 4-aminobiphenyl have been demonstrated to bind to these p53 hotspot codons in human bladder cells, with the exception of codon 273. semanticscholar.org

However, studies on the direct mutagenic activity of 4-AABP metabolites reveal a complex picture. Research on N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), a proximate metabolite of 4-AABP, showed that it induces a characteristic mutational signature that is notably different from the typical p53 mutation spectrum observed in human bladder cancer. aacrjournals.org While N-OH-AABP predominantly causes G to T transversions in experimental systems, the dominant type of p53 mutation found in bladder tumors is the G to A transition. aacrjournals.org This discrepancy suggests that while 4-AABP metabolites are mutagenic, their specific mutational fingerprint in a controlled setting does not fully align with the mutational landscape of the associated human cancer, indicating that other factors or metabolic pathways may be involved in the in vivo mutagenesis process.

Table 1: Common Mutation Hotspots in the p53 Gene for Bladder Cancer

| Codon | Amino Acid Change | Type of Mutation | Role of Residue |

|---|---|---|---|

| 175 | Arginine → Histidine | Missense | Enhances DNA binding affinity nih.gov |

| 248 | Arginine → Glutamine/Tryptophan | Missense | Interacts with DNA minor groove nih.govresearchgate.net |

| 273 | Arginine → Histidine/Cysteine | Missense | Interacts with DNA major groove nih.govresearchgate.net |

| 280 | Arginine → Lysine | Missense | Interacts with DNA major groove nih.gov |

| 285 | Arginine → Cysteine | Missense | Structural role |

CpG Site Bias in Mutations

CpG dinucleotides, where a cytosine nucleotide is followed by a guanine nucleotide, are known mutational hotspots in the human genome. This susceptibility is largely due to the methylation of the cytosine base; the resulting 5-methylcytosine (B146107) can undergo spontaneous deamination to form thymine, leading to C to T or, on the opposite strand, G to A transition mutations. aacrjournals.org

In the context of bladder cancer, a significant number of p53 mutations occur at methylated CpG sites, particularly at the major hotspots of codons 175, 248, and 273. aacrjournals.org This points to a significant role for endogenous processes acting on these vulnerable sites in the development of the disease.

Conversely, experimental analysis of the mutational signature of the 4-AABP metabolite, N-OH-AABP, in the cII transgene showed no particular bias for mutations at methylated CpG dinucleotides. aacrjournals.org Neither the sites where N-OH-AABP preferentially formed DNA adducts nor the resulting mutational hotspots were located at CpG sites. aacrjournals.org This finding further highlights the contrast between the mutational pattern induced by this specific metabolite in an experimental model and the mutational spectrum observed in p53 from human bladder tumors. While spontaneous mutations in the experimental system showed a higher frequency of C to T transitions at CpG sites (36%), this was infrequent in the N-OH-AABP-induced mutations (7%). aacrjournals.org

Table 2: Frequency of Mutations at CpG Sites

| Mutation Source | System | CpG Site Mutation Frequency | Predominant Mutation Type at CpG |

|---|---|---|---|

| Spontaneous | cII transgene in mouse fibroblasts | Higher frequency | C→T transitions (36% of mutations at CpG sites) aacrjournals.org |

| N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) | cII transgene in mouse fibroblasts | Low frequency / No bias aacrjournals.org | C→T transitions are infrequent (7% of mutations at CpG sites) aacrjournals.org |

| Human Bladder Cancer | p53 Gene | High frequency at hotspots (codons 175, 248, 273) aacrjournals.org | G→A transitions |

Carcinogenicity and Tumorigenesis Studies of 4 Acetylaminobiphenyl and Its Metabolites

Experimental Animal Models

Rodent Carcinogenesis (e.g., Rat Mammary Gland, Ear Duct, Forestomach)

Studies in rats have demonstrated the carcinogenicity of 4-Acetylaminobiphenyl, particularly in the mammary gland. The feeding of this compound to rats has been shown to result in the development of hyperplastic nodules in the mammary glands nih.gov. Further research has established that both this compound and its metabolite, N-hydroxy-4-acetylaminobiphenyl, are potent mammary carcinogens in this species aacrjournals.org.

When administered orally to adult female rats, N-hydroxy-4-acetylaminobiphenyl was found to be as active a mammary carcinogen as its parent compound, this compound. However, the N-hydroxy metabolite induced a greater number of ear-duct carcinomas and forestomach papillomas compared to this compound aacrjournals.org. In studies involving repeated intraperitoneal injections in young female rats, N-hydroxy-4-acetylaminobiphenyl demonstrated greater activity as a mammary carcinogen than this compound aacrjournals.org.

Bladder Tumor Induction in Various Species (Mice, Rabbits, Dogs)

Oral exposure to the parent amine, 4-aminobiphenyl (B23562), has been shown to cause urinary bladder cancer in mice, rabbits, and dogs nih.govnih.govwho.int. Studies on this compound in dogs have also noted the induction of urinary bladder neoplasms nih.gov. The carcinogenic action of 4-aminobiphenyl on the bladder has been documented in rabbits and dogs following oral administration who.int. In mice, oral administration of 4-aminobiphenyl led to an increased incidence of bladder carcinoma in males who.int.

Liver and Mammary Gland Tumorigenesis

In addition to bladder cancer, 4-aminobiphenyl and its acetylated form have been linked to tumors in the liver and mammary glands. In mice, oral exposure to 4-aminobiphenyl resulted in liver tumors nih.govnih.gov. One study on 4-aminobiphenyl-induced liver tumorigenicity in mice found a higher incidence of liver tumors in males compared to females nih.govnih.govresearchgate.net. Specifically, at one exposure level, male wild-type mice had a liver tumor incidence of 69%, while only one female wild-type mouse developed a tumor nih.govnih.gov.

As previously mentioned, both this compound and N-hydroxy-4-acetylaminobiphenyl are effective mammary carcinogens in rats aacrjournals.org. Subcutaneous injection of 4-aminobiphenyl in rats also caused tumors of the mammary gland nih.govnih.gov.

Role of N-Hydroxy-4-Acetylaminobiphenyl as a Proximate Carcinogen

The genotoxic and carcinogenic effects of 4-aminobiphenyl and its acetylated form are not exerted directly. Instead, they require metabolic activation to a reactive electrophile nih.gov. A crucial step in this process is the N-oxidation to form N-hydroxy-4-acetylaminobiphenyl aacrjournals.org. This metabolite is considered a proximate carcinogen, meaning it is a step closer to the ultimate carcinogenic form that interacts with cellular macromolecules aacrjournals.org.

N-hydroxy-4-acetylaminobiphenyl has been identified as a urinary metabolite of both this compound and 4-aminobiphenyl in rats aacrjournals.org. Its role as a proximate carcinogen is supported by the fact that its activated electrophilic derivatives interact with DNA to form adducts, which are implicated in bladder carcinogenesis in both experimental animals and humans nih.gov. Cultured normal human uroepithelial cells can metabolize N-hydroxy-4-aminobiphenyl, leading to the formation of DNA adducts, with the major adduct being N-(deoxyguanosine-8-yl)-4-aminobiphenyl nih.gov.

Comparison of Carcinogenic Potency of this compound and its N-Hydroxy Metabolite

Direct comparisons in animal models have demonstrated that N-hydroxy-4-acetylaminobiphenyl possesses a carcinogenic potency that is at least equal to, and in some cases greater than, its parent compound.

Mammary Gland: When administered orally to adult female rats, N-hydroxy-4-acetylaminobiphenyl was as active a mammary carcinogen as this compound. However, when administered via repeated intraperitoneal injections to young female rats, the N-hydroxy metabolite was more active than the parent amide in inducing mammary tumors aacrjournals.org.

Ear Duct and Forestomach: In the same oral administration study, N-hydroxy-4-acetylaminobiphenyl induced more ear-duct carcinomas and forestomach papillomas than this compound aacrjournals.org.

These findings support the role of N-hydroxylation as a critical activation step in the carcinogenesis of this compound.

Human Epidemiological Evidence of 4-Aminobiphenyl/4-Acetylaminobiphenyl Carcinogenicity

There is sufficient evidence in humans for the carcinogenicity of 4-aminobiphenyl, which is metabolically related to this compound. The primary cancer associated with exposure is cancer of the urinary bladder nih.govnih.gov.

The first significant evidence emerged from occupational studies in the mid-1950s. A study of 171 workers at a plant manufacturing 4-aminobiphenyl found that 19 (11%) developed urinary bladder cancer after exposures lasting from 1.5 to 19 years nih.govnih.gov. A follow-up of 541 exposed workers revealed that 43 men (7.9%) developed histologically confirmed urinary bladder cancer nih.govnih.gov. Another survey at a chemical plant showed a tenfold increase in the risk of mortality from bladder cancer among workers employed during the period when 4-aminobiphenyl was used nih.govnih.gov.

Beyond occupational settings, a major source of exposure for the general population is tobacco smoke who.int. Epidemiological studies have reported that the incidence of urinary bladder cancer is 2 to 10 times higher among cigarette smokers compared to nonsmokers nih.govnih.gov. Higher levels of 4-aminobiphenyl-DNA adducts have been detected in the bladder tumors of smokers than in those of nonsmokers nih.govnih.gov. The presence of acetylated 4-aminobiphenyl has also been detected in the urine of exposed workers, linking the human carcinogenicity of the parent amine to its acetylated metabolite who.int.

Cohort Studies in Exposed Workers

Historical cohort studies of workers in industries where 4-aminobiphenyl was produced or used have provided significant evidence of its carcinogenicity. These studies are crucial for understanding the risks associated with its parent compound, this compound.

One of the earliest and most significant cohort studies involved workers at a chemical plant in the United States engaged in the production of 4-aminobiphenyl between 1935 and 1955. A report by Melick et al. (1955) identified 19 cases of bladder cancer among 171 male workers, representing an alarming 11.1% of the workforce. A subsequent follow-up of a larger cohort of 315 male workers from the same plant revealed that 53 had developed bladder tumors, with a latency period ranging from 15 to 35 years after their initial exposure nih.gov.

Further evidence comes from a survey of workers at a plant that produced a variety of chemicals. This study found a tenfold increase in the risk of mortality from urinary bladder cancer. Notably, all the workers who died from bladder cancer had been employed during the period when 4-aminobiphenyl was in use at the facility (1941 through 1952) researchgate.net.

The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning it is carcinogenic to humans, based on sufficient evidence from such epidemiological studies researchgate.netepa.gov. While these studies focus on 4-aminobiphenyl, they are directly relevant to understanding the carcinogenic risk of this compound, as the latter is readily converted to the former in the body.

Table 1: Cohort Studies of Workers Exposed to 4-Aminobiphenyl

| Study Cohort | Exposure Period | Number of Workers | Key Findings | Latency Period |

|---|---|---|---|---|

| Chemical Plant, USA | 1935-1955 | 171 (initial) | 19 cases of bladder cancer (11.1%) | 1.5 to 19 years of exposure |

| Chemical Plant, USA | 1935-1955 | 315 (follow-up) | 53 cases of bladder tumors | 15 to 35 years |

| Multi-chemical Plant, USA | 1941-1952 | Not specified | Tenfold increased risk of bladder cancer mortality | Not specified |

Biomarkers of Exposure (e.g., Hemoglobin Adducts)

Biomarkers of exposure are crucial for monitoring individuals who may have been exposed to carcinogens and for assessing the internal dose of these substances. For this compound, the most well-established biomarkers are the hemoglobin adducts of its metabolite, 4-aminobiphenyl.

When 4-aminobiphenyl enters the body, it can be metabolized to reactive intermediates that bind covalently to macromolecules like DNA and proteins. The adducts formed with hemoglobin (4-ABP-Hb) are particularly useful as biomarkers for several reasons: they are stable, they can be measured in readily accessible blood samples, and their levels reflect the integrated exposure over the lifespan of red blood cells (approximately 120 days).

Studies in various exposed populations have demonstrated a clear link between exposure to sources of 4-aminobiphenyl and the levels of 4-ABP-Hb adducts. For instance, higher levels of these adducts are found in smokers compared to non-smokers, as tobacco smoke is a significant source of 4-aminobiphenyl researchgate.net.

In an occupational context, a study of Indian workers involved in the production of benzidine (B372746) and azo dyes, which can be metabolized to 4-aminobiphenyl, found significantly elevated levels of 4-ABP-Hb adducts. The study identified 4-aminobiphenyl as one of the major adducts present. Workers directly involved with benzidine had 10- to 17-fold higher adduct levels than those working with the dyes nih.gov. This indicates that hemoglobin adducts can effectively be used to monitor exposure in industrial settings.

The presence of 4-ABP-Hb adducts is considered a valid biomarker of the internal dose of 4-aminobiphenyl that reaches the bladder, the primary target organ for its carcinogenic effects nih.gov. Research has also shown that these adducts are associated with an increased risk of liver cancer researchgate.net.

Table 2: Studies on 4-Aminobiphenyl Hemoglobin Adducts as Biomarkers of Exposure

| Exposed Population | Exposure Source | Key Findings |

|---|---|---|

| Smokers | Tobacco Smoke | Higher levels of 4-ABP-Hb adducts compared to non-smokers. |

| Benzidine and Azo Dye Workers | Industrial Chemicals | Significantly elevated 4-ABP-Hb adducts; levels correlated with the intensity of exposure. |

| General Population | Environmental Sources | Adducts detected even in non-smokers, suggesting other environmental sources of exposure. |

Molecular and Cellular Responses to 4 Acetylaminobiphenyl Metabolites

Gene Expression Profiling

Gene expression profiling provides a comprehensive view of the cellular response to chemical exposure. The metabolic activation of 4-ABP to intermediates like N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) triggers significant changes in the transcriptional landscape of a cell.

Exposure of human lymphoblastoid TK6 cells to N-OH-AABP induces a distinct transcriptional response. Studies have utilized cDNA microarrays to compare the gene expression patterns induced by N-OH-AABP with those induced by other carcinogens. This research reveals that while there is some overlap in the general stress response, many genes are differentially regulated in a compound-specific manner. The transcriptional changes observed after N-OH-AABP exposure are indicative of the cell's attempt to manage the damage caused by this reactive metabolite.

The genes that are differentially regulated following exposure to N-OH-AABP fall into several key functional categories. A generalized stress response is observed, with the upregulation of heat shock proteins such as Hsp40 homologue (DNAJ), Hsp70, Hsp105, and Hsp125. nih.gov These proteins act as molecular chaperones, assisting in the refolding of damaged proteins and promoting cell survival.

In addition to the general stress response, genes involved in xenobiotic metabolism are also affected. For instance, glutathione (B108866) transferase omega (GSTTLp28) and antioxidant enzymes like Apxl are differentially regulated, suggesting an attempt by the cell to detoxify the reactive metabolites of 4-acetylaminobiphenyl. nih.gov

Furthermore, multiple DNA repair pathways are activated in response to the DNA damage induced by N-OH-AABP. Key genes involved in excision repair (e.g., ERCC5), mismatch repair (e.g., MLH3), and damage-specific DNA binding (e.g., DDB2) are differentially regulated. nih.gov The modulation of these genes highlights the cell's effort to repair the genetic lesions caused by the adduction of N-OH-AABP to DNA.

Table 1: Differentially Regulated Genes in Response to N-OH-AABP Exposure

| Gene Category | Examples of Differentially Regulated Genes |

|---|---|

| Stress Response | Hsp40 homologue (DNAJ), Hsp70, Hsp105, Hsp125 |

| Xenobiotic Metabolism | Glutathione transferase omega (GSTTLp28), Apxl |

| DNA Repair | ERCC5 (Excision Repair), MLH3 (Mismatch Repair), DDB2 (Damage-Specific DNA Binding) |

Cellular Toxicity and Mutagenesis in Vitro

The reactive metabolites of this compound exhibit significant cellular toxicity and mutagenicity in in vitro models. In human TK6 lymphoblastoid cells, N-OH-AABP has been shown to be both toxic and mutagenic. nih.gov However, the potency of N-OH-AABP can be context-dependent. For example, when compared to another carcinogen, benzo[a]pyrene (B130552) diol epoxide (BPDE), N-OH-AABP was found to be approximately 1000-fold less toxic and mutagenic on a molar basis in TK6 cells. nih.gov This difference in potency is thought to be related to the distinct transcriptional responses elicited by these two compounds. nih.gov

The mutagenicity of 4-aminobiphenyl (B23562) derivatives has also been demonstrated in bacterial reverse mutation assays, such as the Ames test using Salmonella strains TA98 and TA100. nih.govnih.gov These studies have shown a correlation between the chemical structure of the derivatives and their mutagenic potential, with factors like hydrophobicity and the electron-withdrawing capability of substituents influencing mutagenicity. nih.govnih.gov

Immunogenicity of DNA Adducts and Antibody Generation

The covalent binding of this compound metabolites to DNA not only leads to mutations but can also render the DNA immunogenic. When N-OH-AABP interacts with DNA, it forms covalent adducts that can alter the normal structure of the DNA molecule. nih.gov This modified DNA can be recognized by the immune system as foreign, leading to the generation of specific antibodies.

In studies where human placental DNA was modified with N-OH-AABP, the resulting N-OH-AABP-DNA was found to be highly immunogenic in rabbits, eliciting a high titer of antibodies specific to the modified DNA. nih.gov In contrast, native, unmodified DNA was found to be almost non-immunogenic. nih.gov The antibodies generated against N-OH-AABP-DNA have been shown to be heterogeneous, recognizing various nucleic acid conformations and DNA bases. nih.gov

Furthermore, researchers have successfully produced monoclonal antibodies and rabbit antisera that can recognize 4-aminobiphenyl-DNA adducts. nih.gov This was achieved by immunizing animals with antigens synthesized by coupling the aromatic amine to a protein. nih.gov These antibodies have a high affinity for the major DNA adducts of 4-aminobiphenyl, including N-(deoxyguanosin-8-yl)-4-aminobiphenyl. nih.gov The development of such antibodies has practical applications, including their use in immunoaffinity chromatography to isolate and detect 4-aminobiphenyl-derived metabolites and DNA adducts. nih.gov

Role in Oxidative Stress

The metabolic activation of aromatic amines, including this compound, can contribute to cellular oxidative stress. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS). The bioactivation of related compounds, such as 3,4-Dimethylaniline, has been shown to cause a dose-dependent increase in ROS. This is thought to occur through the oxidation of the arylamine to a quinone imine, which can then participate in redox cycling, leading to the production of superoxide (B77818) anions and other ROS. This oxidative DNA damage is a potential pathway to genotoxicity for this class of compounds. mdpi.com

Another mechanism by which this compound metabolites may induce oxidative stress is through the depletion of cellular antioxidants, particularly glutathione (GSH). GSH is a critical molecule in the detoxification of xenobiotics and the scavenging of ROS. The depletion of GSH can lead to a more oxidizing intracellular environment, making the cell more susceptible to oxidative damage. nih.gov While direct evidence for GSH depletion by this compound is an area of ongoing research, it represents a plausible pathway for inducing oxidative stress. The consequences of oxidative stress include damage to cellular macromolecules such as lipids, leading to lipid peroxidation, proteins, and DNA, further contributing to the toxicity and carcinogenicity of the compound.

Analytical Methodologies for 4 Acetylaminobiphenyl and Its Metabolites in Biological Systems

Isolation and Identification of Metabolites

The biotransformation of 4-AABP results in a variety of metabolites, the isolation and identification of which are foundational to toxicological and metabolic studies. In vitro models, particularly using liver microsomes, are frequently employed to simulate and study the metabolic fate of this compound. For instance, studies with rat liver microsomes have been instrumental in elucidating the metabolism of biphenyl (B1667301) compounds, providing a framework for understanding the biotransformation of substituted biphenyls like 4-AABP. nih.govnih.gov The metabolic processes involved are complex and can include hydroxylation, and further conjugation reactions.